molecular formula C23H26N2O3S2 B2390482 (3-Amino-5-((2-ethyl-6-methylphenyl)amino)-4-(ethylsulfonyl)thiophen-2-yl)(p-tolyl)methanone CAS No. 890792-00-4

(3-Amino-5-((2-ethyl-6-methylphenyl)amino)-4-(ethylsulfonyl)thiophen-2-yl)(p-tolyl)methanone

Cat. No. B2390482
CAS RN: 890792-00-4
M. Wt: 442.59
InChI Key: YXMBFYQHAQHYRG-UHFFFAOYSA-N
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Description

(3-Amino-5-((2-ethyl-6-methylphenyl)amino)-4-(ethylsulfonyl)thiophen-2-yl)(p-tolyl)methanone is a useful research compound. Its molecular formula is C23H26N2O3S2 and its molecular weight is 442.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Compounds with thiophene and methanone groups, similar to the one , are synthesized via multi-step reactions and characterized using various spectroscopic techniques. These compounds often exhibit intriguing structural features, including crystal structures that can be elucidated through NMR, FT-IR, and X-ray diffraction analyses. For instance, studies have reported the synthesis and structural characterization of N-phenylpyrazolyl aryl methanones derivatives, highlighting their potential in various scientific applications (Wang et al., 2015).

Spectroscopic Properties and Quantum Chemistry

Research on compounds containing 3-amino-substituted thiophene groups has delved into their electronic absorption, excitation, and fluorescence properties. These studies, often supported by quantum chemistry calculations such as DFT and TD-DFT, help understand the effects of structural variations on the compound's electronic properties. This information is crucial for applications in materials science, particularly in developing new photoluminescent materials or sensors (Al-Ansari, 2016).

Biological Activities and Drug Design

Similar thiophene-containing compounds have been explored for their biological activities, including herbicidal and insecticidal properties. This suggests potential applications in agriculture and pest management. Additionally, the ability to modify these compounds structurally allows for the exploration of their utility in drug design, particularly as enzyme inhibitors or receptor modulators (Wang et al., 2015).

Molecular Docking and Pharmacokinetic Behavior

Studies involving similar compounds have also employed molecular docking techniques to predict interactions with biological targets, which is a crucial step in drug discovery and development. This approach helps in understanding the potential pharmacokinetic behavior and activity of these compounds against various diseases, thereby guiding the design of more effective therapeutic agents (FathimaShahana & Yardily, 2020).

properties

IUPAC Name

[3-amino-5-(2-ethyl-6-methylanilino)-4-ethylsulfonylthiophen-2-yl]-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3S2/c1-5-16-9-7-8-15(4)19(16)25-23-22(30(27,28)6-2)18(24)21(29-23)20(26)17-12-10-14(3)11-13-17/h7-13,25H,5-6,24H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMBFYQHAQHYRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)C)N)S(=O)(=O)CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.